molecular formula C9H10O4 B3038808 2,5-dihydroxy-3-methoxy-Acetophenone CAS No. 90536-47-3

2,5-dihydroxy-3-methoxy-Acetophenone

Cat. No.: B3038808
CAS No.: 90536-47-3
M. Wt: 182.17 g/mol
InChI Key: IWEQNPUQLQPSJR-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-3-methoxy-Acetophenone (CAS 90536-47-3) is a natural phenolic acetophenone derivative of significant interest in pharmacological and agrochemical research. This compound is sourced from various medicinal plants, including Cynanchum paniculatum and the roots of Euphorbia pekinensis Rupr. . It has demonstrated a promising multi-target biological profile. Recent studies highlight its potent anti-melanogenic activity ; it effectively inhibits melanin production in zebrafish models, presenting a potential as a lead compound for skin whitening reagents and surpassing the efficacy of some commercial controls . Furthermore, research identifies it as a neuroprotective agent , showing protective effects against glutamate-induced cytotoxicity in hippocampal HT22 cell lines . Beyond biomedical applications, this acetophenone exhibits nematicidal properties against Meloidogyne incognita (root-knot nematode), suggesting its value as an eco-friendly lead in crop management . As a naturally derived compound, it represents a valuable chemical scaffold for exploring new therapeutic and agrochemical solutions. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage it for studies in pharmacology, natural product chemistry, and nematicide development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5-dihydroxy-3-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5(10)7-3-6(11)4-8(13-2)9(7)12/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEQNPUQLQPSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Synthetic Approaches and Chemical Transformations of 2,5 Dihydroxy 3 Methoxy Acetophenone Analogues

Total Synthesis Strategies

The construction of the core acetophenone (B1666503) skeleton with specific oxygenation patterns requires careful selection of synthetic methodologies to control regioselectivity and achieve high yields.

Friedel-Crafts acylation is a fundamental and widely used method for introducing an acetyl group onto an aromatic ring. libretexts.org The reaction typically involves an acyl halide (e.g., acetyl chloride) or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃). libretexts.orggoogle.com The electrophile in this reaction is the acylium ion, which attacks the electron-rich aromatic ring. libretexts.org

The regioselectivity of the acylation is dictated by the directing effects of the substituents already present on the aromatic ring. In precursors to 2,5-dihydroxy-3-methoxy-acetophenone, such as methoxyhydroquinone (2-methoxybenzene-1,4-diol), the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are strong ortho-, para-directing activators. The outcome of the acylation depends on the interplay of these directing effects and steric hindrance. For instance, the acylation of 2,4-dihydroxytoluene in the presence of a BF₃ catalyst proceeds in one step to yield substituted acetophenones. google.com

Modern variations of the Friedel-Crafts acylation aim to create more environmentally benign processes. One such approach utilizes a deep eutectic solvent, [CholineCl][ZnCl₂]₃, which functions as both the catalyst and the solvent, often coupled with microwave irradiation to shorten reaction times and improve yields. rsc.org Mechanochemical, solvent-free Friedel-Crafts acylations performed under ball-milling conditions have also been developed as a green alternative to traditional methods. beilstein-journals.org

Table 1. Comparison of Friedel-Crafts Acylation Methodologies
MethodologyCatalyst/Solvent SystemKey AdvantagesTypical SubstratesReference
Classical Friedel-CraftsAlCl₃, FeCl₃ / CS₂, NitrobenzeneWell-established, versatileArenes, Activated Rings libretexts.org
Boron Trifluoride CatalysisBF₃Effective for polyhydroxy/alkoxy phenols2,4-dihydroxytoluene google.com
Deep Eutectic Solvent[CholineCl][ZnCl₂]₃Green, reusable catalyst/solvent system, high yieldsAromatic compounds, Indole derivatives rsc.org
Mechanochemical SynthesisAlCl₃ (solid state)Solvent-free, environmentally friendlyAromatic hydrocarbons beilstein-journals.org

Introducing additional functional groups onto a pre-formed acetophenone ring can be achieved through subsequent electrophilic aromatic substitution reactions.

Hydroxylation: The direct hydroxylation of an aromatic ring is challenging in a laboratory setting but is a common biological transformation. libretexts.org Chemical methods often suffer from low yields and lack of selectivity. Biocatalytic approaches, mimicking enzymatic pathways, can provide a more controlled method. For example, the hydroxylation of p-hydroxyphenylacetate to 3,4-dihydroxyphenylacetate is catalyzed by specific hydroxylase enzymes. libretexts.org For synthetic purposes, hydroxylation is more commonly achieved by synthesizing the molecule with the hydroxyl groups already in place or by using a functional group that can be later converted to a hydroxyl group.

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the aromatic ring, but it is often plagued by issues such as polyalkylation and carbocation rearrangements. libretexts.org The products of alkylation are typically more reactive than the starting material, leading to multiple substitutions. libretexts.org However, specific methods have been developed for controlled alkylation. For instance, acetophenone in 25% oleum (B3057394) can be substituted by various alkyl radicals specifically in the para-position. rsc.org More modern, catalytic approaches use alcohols or styrenes as alkylating agents with catalysts like iron(III) or bismuth salts, offering a greener alternative to toxic alkyl halides. nih.gov Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃) has also been shown to catalyze the electrophilic aromatic substitution of substituted phenols. mdpi.com

The Ullmann reaction and its modern variants are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While the classic Ullmann coupling involves the copper-mediated synthesis of symmetric biaryls from aryl halides at high temperatures, "Ullmann-type" reactions are more broadly applied to the formation of C-O and C-N bonds. organic-chemistry.orgwikipedia.org

In the context of polyhydroxyacetophenone synthesis, Ullmann-type reactions are particularly useful for constructing diaryl ether linkages or for introducing hydroxyl groups via a protected intermediate. For example, a halogenated acetophenone could be coupled with a substituted phenoxide in a copper-catalyzed nucleophilic aromatic substitution to build more complex polyphenolic structures. The traditional harsh conditions of the Ullmann reaction (high temperatures, stoichiometric copper) have been significantly improved upon through the development of catalytic systems that employ ligands, allowing the reactions to proceed under milder conditions with lower catalyst loadings. nih.govchem-station.com The mechanism is thought to involve an oxidative addition/reductive elimination sequence, potentially involving Cu(I) and Cu(III) intermediates. chem-station.com

The Claisen-Schmidt condensation is a reliable and straightforward method for synthesizing chalcones, which are α,β-unsaturated ketones. ijarsct.co.in This reaction involves the base-catalyzed condensation of an acetophenone derivative with an aromatic aldehyde. ijarsct.co.inscispace.com Analogues of this compound can serve as the ketone component, reacting with various benzaldehydes to produce a diverse library of chalcone (B49325) derivatives.

The reaction is typically carried out in the presence of an aqueous or alcoholic alkali base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). ijarsct.co.innih.gov The base deprotonates the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone. rsc.org Chalcones are important synthetic intermediates and belong to the flavonoid family, exhibiting a wide range of biological activities. ijarsct.co.inscispace.com

Table 2. Examples of Chalcones Synthesized via Claisen-Schmidt Condensation
Acetophenone DerivativeAldehyde DerivativeCatalyst/ConditionsResulting Chalcone ClassReference
AcetophenoneBenzaldehydeNaOH (aq.)Chalcone (parent compound) ijarsct.co.inscispace.com
4´-chloroacetophenoneBenzaldehydeSolid NaOH (solvent-free)(E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one rsc.org
Substituted AcetophenonesSubstituted BenzaldehydesKOH / Methanol (B129727) / Ultrasonic irradiationSubstituted Chalcone Derivatives nih.gov
Oxyalkyl acetophenonesBenzaldehydeNaOH / Ethanol / UltrasoundOxyalkyl Chalcones mdpi.com

Beyond the classical methods, other pathways exist for the synthesis of substituted acetophenones. One approach involves building the aromatic ring from acyclic precursors. Another strategy relies on the functional group interconversion of existing aromatic compounds. For example, aminodimethoxyacetophenones can be synthesized from commercially available 3,5-dimethoxy aniline. nih.gov The synthesis involves protecting the aniline, followed by a Friedel-Crafts acylation which yields two regioisomers, and subsequent deprotection. nih.gov Furthermore, O-alkylation of polyhydroxyacetophenones with various alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) is a common method to produce alkoxy acetophenone derivatives. mdpi.com

Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies

The synthesis of analogues of a lead compound is a critical step in drug discovery, allowing for the systematic exploration of its structure-activity relationship (SAR). By modifying specific functional groups of the parent molecule, researchers can probe the interactions with biological targets and optimize properties like potency, selectivity, and bioavailability.

For a scaffold like this compound, several positions are amenable to modification:

Hydroxyl Groups: The phenolic hydroxyl groups can be alkylated to form ethers, acylated to form esters, or used as handles for attaching more complex moieties.

Acetyl Group: The methyl group of the acetyl function can be functionalized, or the carbonyl group can be transformed into other functionalities, such as oximes or hydrazones. For example, derivatives of 2,4-dihydroxyacetophenone have been condensed with various hydrazides to form hydrazone derivatives for biological evaluation. nih.gov

Aromatic Ring: The unsubstituted positions on the aromatic ring can be targeted for halogenation, nitration, or other electrophilic substitution reactions to introduce new substituents.

Table 3. Strategies for Analogue Synthesis for SAR Studies
Parent ScaffoldModification StrategyRationale / GoalExample of Resulting AnalogueReference
2,4-dihydroxyacetophenoneCondensation of acetyl group with hydrazidesExplore new pharmacophores, evaluate biological activityHydrazone derivatives nih.gov
HydroxyacetophenonesO-alkylation of phenolic hydroxylsInvestigate the role of H-bond donors, modify lipophilicityOxyalkyl acetophenones mdpi.com
Methoxybenzoyl-aryl-thiazoleReplacement of thiazole (B1198619) ring, modification of linkerExtend SAR, improve potencyPhenyl-aminothiazole (PAT) template nih.gov
AminodimethoxyacetophenoneCyclization reactions (e.g., with chalcones)Diversity-oriented synthesis of natural product analogues2-Aryl-4-quinolones nih.gov

Modifications of Hydroxyl and Methoxy Groups

The hydroxyl and methoxy groups on the aromatic ring are primary targets for synthetic modification through reactions such as alkylation, acylation, and demethylation. These reactions alter the electronic and steric properties of the molecule, influencing its reactivity and biological profile.

Alkylation: This process involves the introduction of an alkyl group, most commonly a methyl group (methylation), onto a hydroxyl function. For instance, the selective methylation of one hydroxyl group in 2,5-dihydroxyacetophenone can be achieved by refluxing it with dimethyl sulfate (B86663) in the presence of anhydrous potassium carbonate in acetone (B3395972). ijpsr.com This reaction typically yields 2-hydroxy-5-methoxyacetophenone. ijpsr.com General conditions for the alkylation of phenolic hydroxyl groups often involve using an alkyl halide in a polar aprotic solvent like DMF or acetone with a weak base such as potassium carbonate, sometimes with a catalytic amount of potassium iodide to facilitate the reaction. researchgate.net Cesium bicarbonate has also been reported as an effective reagent for regioselective alkylation of 2,4-dihydroxyacetophenones, favoring modification of the 4-hydroxy group. nih.gov

Acylation: Acylation introduces an acyl group (R-C=O) to a hydroxyl group, forming an ester. This is often performed using acyl chlorides or anhydrides in the presence of a base. In analogues like 2,4,5-trihydroxy-3-methylacetophenone, standard acetylation conditions (acetic anhydride in pyridine) lead to the selective formation of the 4,5-diacetate, while the 2-hydroxyl group remains unreactive due to its involvement in a strong intramolecular hydrogen bond with the acetyl group's carbonyl oxygen. nih.gov

Demethylation: The cleavage of the methyl ether to regenerate a hydroxyl group is a common transformation. Reagents like aluminum chloride in ether can be used for the selective demethylation of the 5-methoxy group in flavanones, which are structurally related to acetophenone derivatives. ias.ac.in Other demethylating agents include boron tribromide (BBr₃), pyridinium (B92312) chloride, and hydrobromic acid, although these may offer less regioselectivity. google.com A process using an excess of aluminum halide in an organic solvent has been developed for the regioselective demethylation of the para-methoxy group in various phenolic esters and diaryl ketones. google.com

Table 1: Summary of Modifications of Hydroxyl and Methoxy Groups

ModificationReagents & ConditionsTypical ProductReference
MethylationDimethyl sulfate, K₂CO₃, Acetone (reflux)Methoxy derivative (e.g., 2-hydroxy-5-methoxyacetophenone) ijpsr.com
AcetylationAcetic anhydride, PyridineAcetoxy derivative (e.g., 4,5-diacetoxy derivative) nih.gov
DemethylationAluminum chloride, EtherHydroxy derivative (regeneration of phenol) ias.ac.in

Alterations of the Acetyl Moiety

The acetyl group (-COCH₃) is a key functional handle that can undergo a variety of chemical transformations to create different functionalities, thereby expanding the molecular diversity of the acetophenone core.

Aldol Condensation: This is a fundamental carbon-carbon bond-forming reaction where the enolate of the acetophenone reacts with a carbonyl compound. sigmaaldrich.com When reacted with an aromatic aldehyde in the presence of a base (like NaOH or KOH), it is known as the Claisen-Schmidt condensation, which leads to the formation of α,β-unsaturated ketones known as chalcones. youtube.comnih.gov This reaction is pivotal in the synthesis of flavonoids and related compounds. The kinetics and equilibria of the aldol condensation between acetophenone and acetone in aqueous alkaline solution have been studied, demonstrating the reactivity of the acetyl group's α-protons. cdnsciencepub.com

Willgerodt-Kindler Reaction: This reaction transforms aryl alkyl ketones, such as acetophenone analogues, into the corresponding ω-aryl-alkanamides. wikipedia.org The classic conditions involve heating the ketone with ammonium (B1175870) polysulfide. wikipedia.org The Kindler modification uses elemental sulfur and a secondary amine, like morpholine, to produce a thioamide intermediate, which can then be hydrolyzed to the corresponding carboxylic acid or amide. wikipedia.orgsynarchive.com The net effect is the migration of the carbonyl group to the terminal carbon of the alkyl chain and its oxidation. wikipedia.org

Baeyer-Villiger Oxidation: This reaction oxidizes a ketone to an ester using a peroxyacid (e.g., m-CPBA) or hydrogen peroxide. ucla.eduwikipedia.org In the case of acetophenone derivatives, the aryl group typically migrates preferentially over the methyl group, leading to the formation of a phenyl acetate (B1210297) (an ester). ucla.edutru.ca This transformation converts the acetyl group into an acetoxy group, providing a route to phenolic compounds upon hydrolysis of the resulting ester. The reaction can be catalyzed by selenium compounds when using hydrogen peroxide as the oxidant. thieme-connect.com

Table 2: Summary of Alterations of the Acetyl Moiety

TransformationReagents & ConditionsResulting MoietyReference
Aldol CondensationAldehyde/Ketone, Base (e.g., NaOH)β-Hydroxy ketone or α,β-Unsaturated ketone sigmaaldrich.com
Willgerodt-Kindler ReactionSulfur, Amine (e.g., Morpholine)Thioamide, Amide, or Carboxylic acid wikipedia.orgsynarchive.com
Baeyer-Villiger OxidationPeroxyacid (e.g., m-CPBA)Ester (Acetoxy group) ucla.eduwikipedia.org

Formation of Complex Derivatives (e.g., Chromones, Chalcones, Glycosides)

Starting from this compound analogues, more complex heterocyclic and glycosidic structures can be synthesized, which are often found in natural products with significant biological activities.

Chalcones: As mentioned, chalcones (1,3-diaryl-2-propen-1-ones) are readily synthesized via the base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone and an aromatic aldehyde. nih.govchemrevlett.com The presence of a 2'-hydroxyl group on the acetophenone is common in these syntheses. rasayanjournal.co.inresearchgate.net The reaction is typically carried out in an alcoholic solution with a strong base like NaOH or KOH. nih.govrasayanjournal.co.in The resulting 2'-hydroxychalcones are not only important compounds in their own right but also serve as key intermediates for the synthesis of flavanones and other flavonoids.

Chromones: Chromones (4H-1-benzopyran-4-ones) are bicyclic compounds that can be synthesized from 2-hydroxyacetophenone (B1195853) precursors. tutorsglobe.com One common method involves the Baker-Venkataraman rearrangement, where a 2-hydroxyacetophenone is first O-acylated, and the resulting ester rearranges in the presence of a base to form a 1,3-diketone, which then undergoes acid-catalyzed cyclodehydration to yield the chromone (B188151) ring. tutorsglobe.comresearchgate.net Another route involves the Vilsmeier-Haack reaction; for example, 2-hydroxy-5-methoxyacetophenone can be treated with phosphorus oxychloride and DMF to produce a 6-methoxy-4-oxo-4H-benzopyran-3-carboxaldehyde. ijpsr.com

Glycosides: Glycosides are formed by attaching a carbohydrate moiety to a hydroxyl group of the acetophenone analogue via a glycosidic bond. The synthesis of such compounds can be challenging and often requires multi-step procedures involving protection and deprotection of various functional groups. mdpi.com For instance, dihydrochalcone (B1670589) glucosides have been synthesized from 4-hydroxyacetophenone precursors, which are first glycosylated and then condensed with an aldehyde, followed by reduction. bath.ac.uk The synthesis of phenacyl glycosides, where the sugar is attached to the hydroxyl group of a dihydroxyphenacyl alcohol, has also been reported, involving glycosylation with a suitable glycosyl donor in the presence of a catalyst like BF₃·Et₂O. researchgate.net

Table 3: Synthesis of Complex Derivatives from Acetophenone Analogues

DerivativeSynthetic MethodKey PrecursorReference
ChalconesClaisen-Schmidt Condensation2-Hydroxyacetophenone + Aromatic Aldehyde nih.govrasayanjournal.co.in
ChromonesBaker-Venkataraman Rearrangement / Vilsmeier-Haack Reaction2-Hydroxyacetophenone ijpsr.comtutorsglobe.com
GlycosidesGlycosylationHydroxyacetophenone + Activated Sugar Donor bath.ac.ukresearchgate.net

Iv. Mechanistic Investigations of Biological Activities of 2,5 Dihydroxy 3 Methoxy Acetophenone and Its Derivatives Preclinical Studies

Modulatory Effects on Cellular Pathways (Excluding Human Clinical Data)

Studies on acetophenone (B1666503) derivatives have revealed significant activity in the regulation of the cell cycle and the induction of apoptosis, or programmed cell death, in cancer models. A closely related compound, 2,5-dihydroxyacetophenone (DHAP), has been shown to inhibit the proliferation of multiple myeloma cells and induce apoptosis. The mechanism for this action involves halting the cell cycle at the G2/M phase and triggering the apoptotic cascade.

This induction of apoptosis is characterized by the activation of caspases, which are a family of protease enzymes essential for the execution phase of cell death. Specifically, DHAP treatment leads to the activation of initiator caspases-8 and -9, as well as the executioner caspase-3. The activation of these caspases is a critical step that leads to the dismantling of the cell.

Furthermore, the pro-apoptotic effect is associated with the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. DHAP has been observed to downregulate the expression of anti-apoptotic proteins, including Bcl-xL. Bcl-xL normally functions to prevent apoptosis, so its suppression shifts the cellular balance towards cell death. This suppression of Bcl-xL, combined with the activation of caspases, provides a clear mechanistic basis for the compound's anti-cancer effects in preclinical models.

Table 1: Effects of 2,5-dihydroxyacetophenone (DHAP) on Apoptotic and Cell Cycle Mediators in Multiple Myeloma Cells

Target MoleculeMolecular Family/ClassObserved EffectFunctional Consequence
Caspase-3Executioner CaspaseActivationPromotes Apoptosis
Caspase-8Initiator CaspaseActivationPromotes Apoptosis
Caspase-9Initiator CaspaseActivationPromotes Apoptosis
Bcl-xLAnti-Apoptotic Bcl-2 Family ProteinDownregulation of ExpressionPromotes Apoptosis
Cyclin D1 / Cyclin ECell Cycle Regulatory ProteinsDownregulation of ExpressionInduces G2/M Phase Cell Cycle Arrest

Based on the available scientific literature, there is limited specific preclinical data detailing the direct modulatory effects of 2,5-dihydroxy-3-methoxy-acetophenone or its close derivatives on the autophagy pathway in diseased states. Autophagy is a critical cellular process for degrading and recycling dysfunctional components, and its modulation is a therapeutic strategy for various diseases. nih.govresearchgate.net While many natural phenolic compounds are known to influence this pathway, specific research on this particular acetophenone's role remains to be elucidated.

Enzyme and Receptor Interactions

Phenolic compounds, including acetophenone derivatives, have been investigated for their anti-inflammatory properties, which often involve the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation. bjournal.org While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is an inducible isoform that is upregulated at sites of inflammation. bjournal.org

Preclinical studies have shown that certain acetophenone derivatives can inhibit COX activity. For instance, gallacetophenone (B154301), a trihydroxyacetophenone, was found to significantly inhibit COX-2 activity in lipopolysaccharide-activated macrophage cells. nih.gov This selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors that also block COX-1. sci-hub.se The inhibitory potential of various phenolic acetophenones highlights their promise as modulators of inflammatory pathways.

Table 2: Cyclooxygenase (COX) Inhibition by Acetophenone Derivatives

CompoundEnzyme TargetObserved EffectReference
GallacetophenoneCOX-2Significant Inhibition nih.gov
General Phenolic CompoundsCOX-1 and COX-2Inhibitory Activity nih.gov

Lignin peroxidase (LPO), or LiP, is a heme-containing enzyme primarily produced by white-rot fungi. wu.ac.th Its main function is to catalyze the oxidative degradation of lignin, a complex aromatic polymer abundant in plant cell walls. mdpi.com The catalytic mechanism of LPO allows it to degrade both phenolic and non-phenolic components of lignin. mdpi.com

As a phenolic compound, this compound falls into the broad class of aromatic substrates that can be acted upon by lignin-modifying enzymes like LPO. wu.ac.th Research shows that LPO-driven reactions can degrade various lignin-derived aromatic compounds. asm.org While specific studies detailing the direct impact of this compound on the activity of the LPO enzyme are not prominent, its chemical structure suggests it could serve as a substrate for LPO-mediated oxidation or potentially modulate the enzyme's activity on other substrates.

Inducible nitric oxide synthase (iNOS) is an enzyme that is not typically present in cells but is expressed in response to pro-inflammatory stimuli like lipopolysaccharide (LPS) and cytokines. selleck.co.jp Once expressed, iNOS produces large amounts of nitric oxide (NO), a key mediator in inflammation and carcinogenesis. nih.gov

Several acetophenone derivatives have demonstrated the ability to suppress the expression of iNOS and consequently reduce NO production. Research has shown that 2',5'-dihydroxyacetophenone (B116926) (DHAP) significantly inhibits NO production by suppressing iNOS expression in macrophage cells. selleck.co.jp Similarly, gallacetophenone was also found to markedly inhibit LPS-induced NO production. nih.gov This inhibitory action on the iNOS pathway is a key component of the anti-inflammatory profile of these compounds. The ability to downregulate iNOS expression suggests a mechanism for controlling inflammatory processes at a transcriptional level.

Table 3: Influence of Acetophenone Derivatives on iNOS Expression and Nitric Oxide Production

CompoundCell ModelObserved EffectReference
2',5'-Dihydroxyacetophenone (DHAP)MacrophagesSuppression of iNOS expression and inhibition of NO production selleck.co.jp
GallacetophenoneLPS-activated MacrophagesSignificant inhibition of NO production nih.gov
Viscolin (synthesized from an acetophenone derivative)Not specifiedPotent iNOS inhibitor nih.gov

Neuroprotective Mechanisms (e.g., Glutamate-induced Cytotoxicity)

The neuroprotective potential of acetophenone derivatives has been explored, particularly in the context of glutamate-induced excitotoxicity, a key pathological mechanism in various neurodegenerative disorders. nih.gov Excessive glutamate (B1630785) levels lead to neuronal damage and apoptosis. nih.gov Studies on acetophenone dimers, such as acrovestone (B1206056) isolated from Acronychia pedunculata, have shed light on potential neuroprotective pathways. nih.gov

In preclinical models using human neuroblastoma SH-SY5Y cells, acrovestone demonstrated a significant ability to improve cell viability following glutamate-induced toxicity. nih.gov The underlying mechanism appears to be rooted in the modulation of apoptotic signaling pathways. nih.gov Mechanistic studies revealed that this acetophenone derivative could attenuate the activation of several pro-apoptotic proteins. nih.gov Conversely, it was observed to upregulate the expression of anti-apoptotic proteins. nih.gov Furthermore, the modulation of the Akt/FoxO3a signaling pathway by acrovestone suggests a role in mitigating acute oxidative stress induced by glutamate. nih.gov

Table 1: Modulation of Apoptosis-Related Proteins by an Acetophenone Derivative (Acrovestone) in Glutamate-Induced Neurotoxicity nih.gov

Protein FamilySpecific ProteinObserved EffectImplication
Pro-Apoptotic ERK1/2Attenuated ActivationInhibition of cell death signaling
BimAttenuated Activation
BAXAttenuated Activation
Caspase-9Attenuated Activation
Caspase-3Attenuated Activation
Caspase-7Attenuated Activation
Anti-Apoptotic Bcl-2Upregulated ExpressionPromotion of cell survival
Bcl-xLUpregulated Expression

Antimicrobial Action Mechanisms (e.g., Membrane Potential Dissipation, Macromolecular Biosynthesis Inhibition)

The antimicrobial properties of acetophenone derivatives have been attributed to several action mechanisms, primarily focusing on the disruption of bacterial cell integrity and essential biosynthetic processes. A study on 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, isolated from Senecio graveolens, revealed specific activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. researchgate.net

The primary mechanism of action for this derivative was identified as the permeabilization of the bacterial membrane. researchgate.net This disruption of the cell membrane's integrity is a critical event that can lead to the dissipation of membrane potential and leakage of cellular contents. Furthermore, the compound was found to inhibit cell division by disrupting the divisome, a complex of proteins required for bacterial cell division. researchgate.net This suggests an interference with macromolecular biosynthesis, potentially inhibiting the synthesis of teichoic acid, a crucial component of the Gram-positive cell wall. researchgate.net

Table 2: Antimicrobial Mechanisms of an Acetophenone Derivative researchgate.net

MechanismTargetConsequence
Membrane Permeabilization Bacterial cell membraneDissipation of membrane potential, leakage of intracellular components.
Inhibition of Cell Division Divisome complexPreclusion of cell division, suggesting inhibition of macromolecular biosynthesis (e.g., teichoic acid).

Immunomodulatory Mechanisms

Certain acetophenone derivatives have demonstrated immunomodulatory effects, particularly in the context of inflammation. The compound 2'-Hydroxy-5'-Methoxyacetophenone, a positional isomer of the subject compound, has been shown to attenuate inflammatory responses in lipopolysaccharide (LPS)-stimulated microglial and macrophage cell lines. nih.gov

The anti-inflammatory effects of this derivative are mediated through the inhibition of key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. nih.gov By suppressing the NF-κB pathway, the compound effectively reduces the production and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.gov Additionally, it inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators like nitric oxide and prostaglandins. nih.gov The study also pointed to the involvement of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov

Table 3: Immunomodulatory Effects of a Methoxyacetophenone Derivative nih.gov

Target Mediator/EnzymeSignaling PathwayObserved Effect
TNF-α NF-κBSuppression of secretion
Nitric Oxide (NO) NF-κBInhibition of production
iNOS NF-κB, MAPKDownregulation of protein levels
COX-2 NF-κB, MAPKDownregulation of protein levels

V. Structure Activity Relationship Sar Studies of Polyhydroxy Methoxyacetophenones

Elucidation of Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a response. For polyhydroxy-methoxyacetophenones, the primary pharmacophoric elements include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic regions.

Hydrogen Bond Donors and Acceptors: The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, along with the carbonyl oxygen of the acetyl group, are critical hydrogen bond donors and acceptors. These features enable the molecule to form specific interactions with amino acid residues in the active sites of target proteins. For instance, in the context of antioxidant activity, the phenolic hydroxyl groups are crucial for scavenging free radicals. The 2,6-dihydroxyacetophenone moiety has been identified as a potent antioxidant pharmacophore, with its activity attributed to the stabilization of the resulting radical through tautomerization. nih.gov

Hydrophobic Regions: The methyl group of the acetyl moiety and any alkyl or other nonpolar substituents on the aromatic ring contribute to the hydrophobic character of the molecule. These regions can interact with hydrophobic pockets in the target protein, influencing binding affinity and selectivity.

A representative pharmacophore model for the antibacterial activity of some acetophenone (B1666503) derivatives suggests the importance of hydrophobic, hydrogen bond acceptor, hydrogen bond donor, positive ionizable, and aromatic features. researchgate.net The precise spatial arrangement of these elements is crucial for optimal interaction with the bacterial target.

Influence of Hydroxyl and Methoxy Substitution Patterns on Biological Efficacy

The number and position of hydroxyl and methoxy groups on the aromatic ring are paramount in determining the biological efficacy of polyhydroxy-methoxyacetophenones. These substituents modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

Antioxidant Activity: For antioxidant activity, the presence of multiple hydroxyl groups is generally favorable. Studies on phenolic compounds have consistently shown that an increased number of hydroxyl groups enhances radical scavenging capacity. nih.gov The relative positions of these groups are also critical. For example, an ortho-dihydroxy substitution pattern often leads to potent antioxidant activity due to the ability to form stable intramolecular hydrogen bonds and chelate metal ions. The antioxidant potential is also influenced by the O-H bond dissociation enthalpy, which is affected by the presence and position of other substituents like methoxy groups. researchgate.net

Antimicrobial Activity: In the context of antibacterial activity, the substitution pattern plays a complex role. A study on various acetophenone derivatives revealed that compounds with a 2-hydroxy group were among the most active against several bacterial strains. nih.gov The presence of both hydroxyl and methoxy groups can influence the molecule's ability to penetrate bacterial cell membranes and interact with intracellular targets.

Anticancer Activity: The substitution pattern is also a key determinant of anticancer activity. For instance, a study on benzimidazole (B57391) derivatives bearing methoxy and hydroxy-substituted phenyl rings found that the number and type of these substituents strongly influenced their antiproliferative effects. mdpi.com

The following table summarizes the influence of substitution patterns on the antioxidant activity of select phenolic compounds, providing a glimpse into the structure-activity relationships.

CompoundSubstitution PatternAntioxidant Activity (IC50 µM)
2,4-dihydroxyacetophenone2-OH, 4-OH15.2
2,5-dihydroxyacetophenone2-OH, 5-OH4.8 nih.gov
2,3,4-trihydroxy-5-methylacetophenone2-OH, 3-OH, 4-OH, 5-CH320.02 nih.gov
2',6'-dihydroxy-4'-methoxyacetophenone2'-OH, 6'-OH, 4'-OCH3-

Note: The presented data is a compilation from different studies and may not be directly comparable due to varying experimental conditions. It serves to illustrate general trends.

Role of Acetyl Group and Aromatic Ring Substituents

While the hydroxyl and methoxy groups are primary determinants of activity, the acetyl group and other substituents on the aromatic ring also play significant roles in modulating the biological profile of polyhydroxy-methoxyacetophenones.

The acetyl group is not merely a passive anchor. Its carbonyl oxygen acts as a hydrogen bond acceptor, contributing to target binding. Furthermore, modifications to the acetyl group can significantly impact activity. For instance, acetylation of phenolic compounds has been shown in some cases to enhance their biological activity, potentially by increasing their lipophilicity and cellular uptake. researchgate.netnih.gov

Stereochemical Considerations in Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. While 2,5-dihydroxy-3-methoxy-acetophenone itself is achiral, the introduction of chiral centers through substitution or modification can lead to enantiomers or diastereomers with distinct biological profiles.

The differential activity of stereoisomers arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. Consequently, one stereoisomer may fit into a binding site more effectively than its mirror image, leading to differences in potency, efficacy, and even the type of biological response.

For instance, a study on new acetophenones isolated from Cynanchum taiwanianum established the absolute configurations of different stereoisomers, with one isomer, cynandione B, showing potent inhibition of β-glucuronidase and lysozyme (B549824) release in neutrophils. nih.gov This highlights that specific stereochemical arrangements can be critical for achieving a desired biological effect.

While comprehensive stereochemical SAR studies on a wide range of chiral this compound analogs are not extensively documented, the principles of stereoselectivity in drug action strongly suggest that this would be a fruitful area for future research. The synthesis and biological evaluation of enantiomerically pure derivatives would be essential to fully understand the role of stereochemistry in the activity profiles of this class of compounds.

Vi. Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of molecules. DFT methods are used to optimize the molecular geometry, determine structural parameters, and calculate thermodynamic properties and vibrational frequencies. researchgate.net For acetophenone (B1666503) derivatives, the B3LYP functional combined with basis sets like 6-311++G(**) and cc-pVTZ has been effectively used to achieve stable geometric optimizations. researchgate.net

The electronic structure of a molecule governs its reactivity and stability. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.net A larger HOMO-LUMO gap suggests a more stable, less reactive molecule with strong aromaticity, while a smaller gap indicates higher reactivity and polarizability. researchgate.net Molecular Electrostatic Potential (MEP) maps, derived from these calculations, are also valuable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Aromaticity is a central feature of 2,5-dihydroxy-3-methoxy-acetophenone, but its degree can be influenced by its substituents. In related polyhydroxyacetophenones, it has been observed that the presence of hydroxyl and acetyl groups can lead to the formation of nonaromatic quinoid tautomers. nih.govresearchgate.net This tautomerism can weaken the aromatic system, a phenomenon that can be quantified using aromaticity descriptors like the Harmonic Oscillator Model of Aromaticity (HOMA). Studies on similar compounds, such as 2,4,5-trihydroxy-3-methylacetophenone, have shown lower HOMA values compared to more classically aromatic systems, indicating a less aromatic character due to these quinoid contributions. acs.org The strong intramolecular hydrogen bond between the 2-hydroxyl group and the acetyl moiety plays a significant role in favoring these tautomers. nih.govresearchgate.net

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. scielo.org.zaresearchgate.net These theoretical values generally show good correlation with experimental spectra, aiding in the precise assignment of signals. researchgate.netscielo.org.za

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule's fundamental modes. researchgate.net These calculated frequencies, often scaled to correct for approximations in the theoretical model, can be compared with experimental FT-IR spectra to assign specific vibrational bands, such as C=O stretching, O-H bending, and C=C aromatic ring vibrations. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions and predict the UV-Vis absorption spectrum. scielo.org.za This allows for the analysis of the electronic properties and the nature of the transitions between molecular orbitals.

Below is a representative table illustrating how theoretical spectroscopic data for a molecule like this compound would be compared with experimental findings.

Parameter Experimental Value Calculated Value (DFT) Assignment
¹H NMR (δ, ppm) ValueValueProton Environment (e.g., Ar-H, OCH₃)
¹³C NMR (δ, ppm) ValueValueCarbon Environment (e.g., C=O, Ar-C)
IR (cm⁻¹) ValueValueVibrational Mode (e.g., C=O stretch)
UV-Vis (λmax, nm) ValueValueElectronic Transition (e.g., n→π*)

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.govresearchgate.net These studies are fundamental in drug discovery for understanding interaction mechanisms and predicting binding affinity.

Molecular docking simulations can place this compound into the binding site of a target protein to identify key interactions.

One important class of targets are the pro-survival Bcl-2 family proteins, such as Bcl-xL. nih.govnih.gov These proteins prevent apoptosis (programmed cell death) and are often overexpressed in cancer cells. nih.gov They function by binding to the BH3 domain of pro-apoptotic proteins. nih.gov Small molecules that mimic this BH3 domain can bind to the hydrophobic groove of Bcl-xL, disrupting this interaction and inducing apoptosis. nih.govresearchgate.net Docking studies would explore how this compound fits into this groove, identifying potential hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov

Similarly, docking studies can be performed against various enzyme active sites to explore potential inhibitory activity. For instance, studies on similar phenolic structures have investigated interactions with targets like cyclin-dependent kinase 2 (CDK2), phosphodiesterases (PDE-1, -3), and lipoxygenase (LOX). nih.govnih.govmdpi.com The simulations reveal the binding mode and the specific interactions that stabilize the ligand-protein complex. mdpi.com

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or Gibbs free energy (in kcal/mol). researchgate.net This score estimates the strength of the interaction between the ligand and the protein. Lower energy scores typically indicate a more favorable and stable binding interaction. nih.gov By comparing the docking scores of different compounds or different binding poses of the same compound, researchers can rank potential inhibitors and prioritize them for experimental testing.

The following table provides a hypothetical example of docking results.

Target Protein Ligand Docking Score (kcal/mol) Key Interacting Residues
Bcl-xLThis compound-8.5Arg-139, Val-133
Enzyme XThis compound-7.2Tyr-99, Ser-120
Enzyme YThis compound-6.8Phe-210, Leu-155

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. preprints.org This method is used to predict the activity of new, untested compounds based on their structural features.

The process involves several steps:

Data Set Collection: A series of compounds with structural similarity to this compound and their experimentally measured biological activities (e.g., IC₅₀ values) are compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices.

Model Development: Statistical or machine learning methods (e.g., Multiple Linear Regression, Random Forest) are used to build a model that correlates the descriptors with the observed biological activity. preprints.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Prediction: Once validated, the model can be used to predict the biological activity of this compound and other new compounds based solely on their calculated descriptors.

By integrating machine learning, QSAR modeling can achieve high predictive accuracy, accelerating the discovery of potent and selective inhibitors and providing insights into the molecular features critical for activity. preprints.org

Development of Predictive Models for Biological Activity

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a standard computational approach to forecast the biological activity of a series of compounds. This methodology establishes a mathematical correlation between the chemical structure of molecules and their biological activity.

For a compound like this compound, a hypothetical QSAR study would involve a dataset of structurally similar acetophenone derivatives with experimentally determined biological activities (e.g., antioxidant, anti-inflammatory, or antimicrobial). The process would typically include:

Data Set Compilation: Gathering a series of acetophenone analogues with measured activity against a specific biological target.

Descriptor Calculation: Calculating various molecular descriptors for each compound in the series.

Model Building: Using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to create a model that links the descriptors to the activity.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability.

While general QSAR studies have been conducted on acetophenone derivatives, a specific, validated model centered on predicting the activities of this compound has not been identified in the reviewed literature.

Identification of Key Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. Identifying which descriptors are key to a compound's biological activity is fundamental to understanding its mechanism of action and for designing new, more potent analogues. These descriptors are generally categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical.

For this compound, the following descriptors would be of significant interest in a computational study:

Electronic Descriptors: Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These are crucial for describing a molecule's reactivity and its ability to participate in electronic interactions with a biological target.

Lipophilicity Descriptors: The partition coefficient (logP) is a key descriptor that influences a molecule's ability to cross cell membranes and reach its site of action.

Steric and Topological Descriptors: Descriptors like molecular weight, molecular volume, surface area, and shape indices (e.g., Kappa shape indices) are important for understanding how the size and shape of the molecule affect its binding to a receptor.

Hydrogen Bonding Descriptors: The number of hydrogen bond donors (the two hydroxyl groups) and acceptors (the hydroxyl, methoxy (B1213986), and carbonyl oxygens) is critical for interactions with biological macromolecules.

The table below summarizes some of the key molecular descriptors that would be theoretically calculated for this compound in such a study.

Descriptor CategorySpecific Descriptor ExamplePotential Relevance to Biological Activity
Electronic HOMO/LUMO Energy GapRelates to chemical reactivity and stability.
Dipole MomentInfluences solubility and binding orientation in a polar environment.
Lipophilicity LogP (Octanol/Water Partition)Governs membrane permeability and pharmacokinetic properties.
Topological Molecular Connectivity IndicesEncodes information about the branching and complexity of the molecule.
Quantum-Chemical Electrostatic Potential (ESP)Maps charge distribution, identifying sites for electrophilic/nucleophilic attack.
Thermodynamic Molar RefractivityRelates to molecular volume and polarizability, affecting binding affinity.

Vii. Advanced Analytical Methodologies for Research on 2,5 Dihydroxy 3 Methoxy Acetophenone

Advanced Chromatographic Techniques (e.g., LC-HRMS, GC-MS, HPLC)

Advanced chromatographic techniques are indispensable for the separation and analysis of 2,5-dihydroxy-3-methoxy-acetophenone from various sources. High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile phenolic compounds like acetophenone (B1666503) derivatives. sielc.com For enhanced sensitivity and specificity, HPLC is often coupled with high-resolution mass spectrometry (LC-HRMS), allowing for accurate mass measurements and elemental composition determination. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically after a derivatization step to increase the volatility of the polar hydroxyl groups.

These methods are foundational for isolating the compound and for quantitative analysis in complex mixtures. The choice between these techniques often depends on the sample matrix, the concentration of the analyte, and the specific research question being addressed.

Developing a robust analytical method is critical for accurately isolating and quantifying this compound in complex samples such as plant extracts or biological fluids. Method development for HPLC, for instance, involves a systematic optimization of several key parameters to achieve the desired separation, sensitivity, and accuracy.

Key steps in method development include:

Column Selection: A reverse-phase (RP) column, such as a C18, is typically the first choice for separating moderately polar compounds like substituted acetophenones. sielc.com

Mobile Phase Optimization: The mobile phase usually consists of a mixture of an aqueous solvent (often with a pH-modifying acid like formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate the target compound from other matrix components with varying polarities.

Detector Settings: For HPLC with a UV detector, the wavelength is set to the absorbance maximum of the compound to ensure the highest sensitivity. For mass spectrometry detectors, parameters such as ionization source settings (e.g., electrospray ionization - ESI), capillary voltage, and collision energy are optimized.

Sample Preparation: This is a crucial step to remove interfering substances from the matrix. Techniques can range from simple filtration and dilution to more complex procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

The goal is to develop a method that is selective, linear, accurate, precise, and robust, according to established validation guidelines. LC-ESI-MS/MS techniques are particularly powerful for profiling metabolites in complex samples, such as plant extracts. ekb.eg

Spectroscopic Characterization Techniques (Beyond Basic Identification for Research Purposes)

While basic spectroscopic methods confirm the identity of a compound, advanced techniques are employed in research to gain deeper insights into its structure, function, and interactions.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. For this compound, 1D (¹H, ¹³C) and 2D NMR experiments provide unambiguous assignment of all proton and carbon signals and reveal through-bond and through-space correlations.

¹H NMR: This spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the acetyl group protons, and the hydroxyl protons. The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and connectivity of the protons. For example, the protons of the methyl group in the acetyl function typically appear as a singlet. rsc.org

¹³C NMR: This spectrum reveals the chemical shifts of all unique carbon atoms in the molecule, including the carbonyl carbon of the ketone, the aromatic carbons, the methoxy carbon, and the acetyl methyl carbon. rsc.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton. These techniques are essential for distinguishing between isomers and for characterizing novel derivatives. morressier.com

The following table shows representative NMR data for 2,4,5-trihydroxy-3-methylacetophenone, a compound with a very similar substitution pattern, illustrating the type of data obtained from NMR analysis. nih.gov

Atom¹H NMR δ (ppm)¹³C NMR δ (ppm)
CH₃ (on ring)2.24 (s, 3H)8.9
CH₃CO2.58 (s, 3H)27.1
H-66.86 (s, 1H)110.2
C-3-114.8
C-1-116.4
C-5-139.1
C-4-148.2
C-2-152.6
CO-201.1
2-OH12.34 (s, 1H)-
4-OH, 5-OH6.90 (s, broad)-

Data for the structural analog 2,4,5-trihydroxy-3-methylacetophenone in DMSO-d₆ solvent. nih.gov

Advanced mass spectrometry (MS) techniques provide highly sensitive detection and structural information. High-Resolution Mass Spectrometry (HRMS) provides a precise mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the parent ion and its fragments. This is crucial for confirming the identity of this compound and for identifying its metabolites in biological systems.

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), involves selecting a parent ion, fragmenting it, and analyzing the resulting daughter ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish between isomers. For acetophenones, common fragmentation pathways include the loss of the methyl group (•CH₃) or the acetyl group (CH₃CO•). researchgate.net Studying the fragmentation of the parent compound allows researchers to predict and identify related metabolites in complex mixtures, which is key to elucidating metabolic and biosynthetic pathways.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. researchgate.net

This technique is particularly useful for:

Structural Confirmation: Verifying the presence of key functional groups in the synthesized or isolated compound.

Reaction Monitoring: Tracking the progress of a chemical reaction by observing the disappearance of reactant peaks and the appearance of product peaks. For example, in the synthesis of a derivative, the modification of a hydroxyl group would lead to the disappearance of its characteristic O-H stretching band. nih.gov

The following table summarizes the expected characteristic FT-IR absorption frequencies for the main functional groups in this compound. instanano.compressbooks.pub

Functional GroupBondVibration TypeCharacteristic Wavenumber (cm⁻¹)
HydroxylO-HStretching3200-3600 (Broad)
AromaticC-HStretching3000-3100
Alkyl (Methyl)C-HStretching2850-3000
Carbonyl (Ketone)C=OStretching1680-1700
Aromatic RingC=CStretching1450-1600
MethoxyC-OStretching1000-1300

Chemoinformatic Tools for Data Interpretation and Compound Library Analysis

Chemoinformatics involves the use of computational tools to analyze and interpret chemical and biological data. In research on this compound and its analogues, these tools are vital for managing the large datasets generated by modern analytical instruments.

Key applications include:

Spectral Database Searching: Comparing experimental mass spectra or NMR spectra against large databases to rapidly identify known compounds or propose structures for unknown ones.

Metabolite Identification: Software can process complex LC-HRMS data from metabolomics experiments to pick out potential metabolites based on expected mass shifts from known biotransformation reactions (e.g., methylation, glucuronidation).

Structure-Activity Relationship (SAR) Studies: When a library of related acetophenone derivatives is synthesized, chemoinformatic tools can be used to build models that correlate structural features with biological activity. This approach, often used in drug discovery, helps in designing new compounds with enhanced properties. nih.gov

Compound Library Analysis: Diversity-Oriented Synthesis (DOS) is a strategy to create libraries of molecules with diverse structural features. nih.gov Chemoinformatic tools can analyze the structural diversity of such libraries to ensure broad coverage of chemical space, aiding in the discovery of novel compounds.

Viii. Future Research Directions

Exploration of Undiscovered Natural Sources and Elucidation of Novel Biosynthetic Pathways

While 2,5-dihydroxy-3-methoxy-acetophenone has been identified in certain natural sources, a vast number of organisms remain unexplored. Future research should focus on a systematic screening of diverse flora, fauna, and microorganisms to identify new natural reservoirs of this compound. This exploration could lead to the discovery of organisms that produce the compound in higher yields or reveal novel structural analogues.

In conjunction with the search for new sources, elucidating the biosynthetic pathways of this compound is a critical research direction. Understanding how organisms synthesize this molecule can provide valuable insights for biotechnological production. Modern techniques in genomics, transcriptomics, and metabolomics can be employed to identify the genes and enzymes involved in its biosynthesis. This knowledge could pave the way for metabolic engineering of microorganisms or plants to create sustainable and high-yielding production platforms for this compound and its derivatives.

Design and Synthesis of Novel Bioactive Analogues with Enhanced Specificity

The chemical structure of this compound offers a versatile scaffold for the design and synthesis of novel bioactive analogues. Future synthetic efforts should aim to create derivatives with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, guided by computational modeling and in vitro testing, can inform the rational design of these new molecules. Modifications to the core structure, such as altering substituent groups or introducing new functional moieties, could lead to analogues with enhanced specificity for particular biological targets.

The development of efficient and scalable synthetic routes is paramount to this endeavor. Novel synthetic methodologies can facilitate the creation of a diverse library of analogues for biological screening. For instance, the application of green chemistry principles in the synthesis process can lead to more environmentally friendly and cost-effective production methods. A recent study on the synthesis of N-substituted benzimidazole (B57391) carboxamides with varying methoxy (B1213986) and hydroxy substitutions provides a framework for how such synthetic explorations can be designed to investigate the influence of structural modifications on biological activity mdpi.com.

Advanced Mechanistic Studies at the Molecular and Cellular Levels to Uncover Detailed Modes of Action

A comprehensive understanding of the molecular and cellular mechanisms of action of this compound is essential for its development as a therapeutic agent. Future research should employ a range of advanced techniques to elucidate its precise interactions with biological targets. This includes identifying specific protein receptors, enzymes, or signaling pathways that are modulated by the compound.

At the molecular level, techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational docking can provide detailed insights into the binding interactions between this compound and its targets. At the cellular level, advanced microscopy, proteomics, and transcriptomics approaches can be used to map the downstream effects of the compound on cellular processes. For example, understanding the compound's effect on cellular pathways can be informed by studies on similar compounds, such as 2,4',5-trihydroxy-3,3'-dimethoxychalcone, which has been shown to induce apoptosis in cancer cells through specific molecular pathways. A study on 2,4,5-trihydroxy-3-methylacetophenone highlighted how the weak aromatic system of a related compound can be converted into nonaromatic tautomers, influencing its chemical behavior and reactivity, which suggests that similar complex chemical properties could be at play for this compound nih.gov.

Development of High-Throughput Screening Assays for Specific Biological Targets

To accelerate the discovery of new biological activities and therapeutic applications for this compound and its analogues, the development of high-throughput screening (HTS) assays is crucial. HTS allows for the rapid testing of large numbers of compounds against specific biological targets, significantly speeding up the drug discovery process assaygenie.comox.ac.uknih.gov.

Future research should focus on designing and validating robust and sensitive HTS assays tailored to the potential targets of this compound. These assays could be cell-based, measuring cellular responses such as proliferation, apoptosis, or gene expression, or they could be target-based, directly measuring the interaction of the compound with a purified protein or enzyme assaygenie.com. The implementation of automated liquid handling and data analysis systems will be essential for efficiently screening large compound libraries and identifying promising lead candidates for further development ox.ac.uk. The availability of such assays will not only facilitate the exploration of the therapeutic potential of this compound but also contribute to a deeper understanding of its biological functions.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,5-dihydroxy-3-methoxy-acetophenone in a laboratory setting?

  • Methodological Answer : Synthesis typically involves acid-catalyzed reactions or hydroxylation/methoxylation of precursor acetophenones. For example, analogous compounds like 2,6-dihydroxyacetophenone are synthesized using concentrated sulfuric acid under controlled temperatures (0–10°C) to prevent over-oxidation or side reactions . For methoxy-group introduction, methylating agents (e.g., dimethyl sulfate) under basic conditions are used, requiring precise stoichiometry to avoid over-alkylation. Reaction monitoring via TLC or HPLC is critical.

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Compare aromatic proton signals (δ 6–7 ppm for dihydroxy-methoxy substitution patterns) and methoxy protons (δ ~3.8 ppm) with reference data .
  • MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 182.17 for analogs like 2',6'-dihydroxy-4'-methoxy-acetophenone) .
  • FT-IR : Identify hydroxyl (3200–3500 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Use column chromatography with silica gel and gradients of ethyl acetate/hexane. For polar impurities, recrystallization in ethanol/water mixtures is effective. Analogs like 3,5-dihydroxyacetophenone require inert atmospheres during purification to prevent oxidation .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound analogs be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurities. For example, antifungal activity in 2',6'-dihydroxy-4'-methoxy-acetophenone varies with solvent purity and microbial strain specificity . Validate results using:

  • Dose-response curves to establish IC₅₀ values.
  • HPLC-purity checks (>95%) to rule out impurity-driven effects.
  • Comparative studies against structurally defined analogs (e.g., acetosyringone) .

Q. What experimental designs are recommended for studying the reactive intermediates of this compound under oxidative conditions?

  • Methodological Answer : Use stopped-flow spectroscopy or EPR to capture transient intermediates like quinones. For example, analogs such as 3,5-dihydroxyacetophenone form semiquinone radicals under basic conditions, detectable via UV-Vis at 400–500 nm . Control oxygen levels and pH to mimic physiological or environmental conditions.

Q. How do solvent choices impact the solubility and stability of this compound in pharmacological assays?

  • Methodological Answer : Solubility data for analogs (e.g., 2',6'-dihydroxy-4'-methoxy-acetophenone) show optimal dissolution in DMSO or ethyl acetate, but aqueous buffers require co-solvents (≤5% DMSO) to avoid precipitation . Stability studies (pH 7.4, 37°C) over 24–48 hours with HPLC monitoring are essential to confirm compound integrity.

Data Analysis & Mechanistic Questions

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in cell-based assays?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation ) to calculate EC₅₀/IC₅₀. For synergistic effects (e.g., with antibiotics), apply Chou-Talalay combination indices . Normalize data to controls and validate with ANOVA followed by post-hoc tests (e.g., Tukey’s) .

Q. How can researchers address discrepancies in reported antioxidant capacities of this compound derivatives?

  • Methodological Answer : Standardize assays (e.g., DPPH, FRAP) with Trolox as a reference. Account for solvent polarity effects—methoxy groups reduce radical scavenging compared to dihydroxy analogs. Cross-validate with ORAC assays to assess chain-breaking activity .

Safety & Storage

Q. What are the critical storage conditions to ensure the stability of this compound?

  • Methodological Answer : Store desiccated at –20°C in amber vials to prevent photodegradation and hydrolysis. Analogs like 3-hydroxy-4-methoxy-acetophenone degrade in humid conditions, requiring inert atmospheres (N₂) for long-term storage .

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2,5-dihydroxy-3-methoxy-Acetophenone
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2,5-dihydroxy-3-methoxy-Acetophenone

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